Product packaging for 10-(Pyridin-4-yl)-10H-phenoxazine(Cat. No.:)

10-(Pyridin-4-yl)-10H-phenoxazine

Cat. No.: B14127231
M. Wt: 260.29 g/mol
InChI Key: GKOKBLCSTTUAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10-(Pyridin-4-yl)-10H-phenoxazine (CAS 1612775-24-2) is a tricyclic heterocyclic compound of significant interest in advanced materials science and biomedical research. With a molecular formula of C17H12N2O and a molecular weight of 260.3 g/mol, it presents as a yellow to white solid . This phenoxazine derivative serves as a key structural motif in developing organic light-emitting diodes (OLEDs), where its π-conjugated system contributes to efficient electroluminescence for next-generation display technologies . Beyond optoelectronics, it functions as an organic photoredox catalyst, providing a sustainable metal-free alternative for constructing challenging covalent bonds under mild reaction conditions . In biomedical research, the phenoxazine scaffold demonstrates remarkable therapeutic potential. It exhibits anticancer properties, with related compounds like Actinomycin D serving as established chemotherapeutic agents since 1954 . Researchers are exploring its mechanism of action, which may involve multidrug resistance (MDR) modulation in cancerous cells . Additional investigated activities include antimalarial, antiviral, and antidiabetic effects, making it a versatile scaffold for drug discovery . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures in a controlled laboratory environment are essential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N2O B14127231 10-(Pyridin-4-yl)-10H-phenoxazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

10-pyridin-4-ylphenoxazine

InChI

InChI=1S/C17H12N2O/c1-3-7-16-14(5-1)19(13-9-11-18-12-10-13)15-6-2-4-8-17(15)20-16/h1-12H

InChI Key

GKOKBLCSTTUAOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=NC=C4

Origin of Product

United States

Synthetic Methodologies for 10 Pyridin 4 Yl 10h Phenoxazine and Structural Analogues

Conventional Synthetic Approaches to Phenoxazine (B87303) Derivatives

Historically, the synthesis of the phenoxazine core relied on conventional methods, often involving harsh reaction conditions. These approaches, while foundational, typically involve the condensation of substituted aminophenols or related precursors.

One of the earliest methods involves the reaction of o-aminophenol with zinc chloride (ZnCl₂), which acts as a dehydrating agent and catalyst to facilitate the cyclization. researchgate.net Another classical approach is the base-catalyzed condensation of 2-aminophenol (B121084) with a suitable catechol derivative or a quinone. For instance, new alkynyl derivatives of phenoxazine have been prepared through intermediates synthesized by the anhydrous base-catalyzed condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone. researchgate.net

Transition metal-free routes have also been developed. One such strategy involves the reaction of 2-aminophenols with 3,4-dihaloarenes that are activated by electron-withdrawing groups, proceeding through a Smiles rearrangement. nih.gov More recently, a metal-free synthesis was reported featuring a high-yielding O-arylation of a phenol (B47542) with an unsymmetrical diaryliodonium salt to create a diaryl ether intermediate, which is then cyclized to the phenoxazine core. nih.gov Another metal-free method involves the reaction of 2-aminophenol with 4,5-difluoro-1,2-dinitrobenzene in the presence of sodium carbonate to yield 2,3-dinitrophenoxazine, demonstrating a nucleophilic aromatic substitution pathway to the heterocyclic core. acs.org

Palladium-Catalyzed N-Arylation Strategies for Phenoxazine

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds with high efficiency and functional group tolerance. The synthesis of 10-(pyridin-4-yl)-10H-phenoxazine is most effectively achieved through these methods, particularly the Buchwald-Hartwig amination. wikipedia.orglibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide. wikipedia.org For the synthesis of this compound, the reaction involves the coupling of the N-H bond of the phenoxazine core with a 4-substituted pyridine (B92270), such as 4-chloropyridine (B1293800) or 4-bromopyridine. This reaction has become the premier method for synthesizing N-aryl phenoxazines due to its broad substrate scope and milder reaction conditions compared to conventional methods. nih.govacs.org

The catalytic cycle is understood to proceed through several key steps:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-bromopyridine), forming a Pd(II) complex.

Amine Coordination and Deprotonation : The phenoxazine coordinates to the Pd(II) center, and in the presence of a base, the N-H proton is removed to form a palladium amide complex.

Reductive Elimination : The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the this compound product and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

This reaction has been successfully applied to couple phenoxazine with various aryl bromides and has been extended to the synthesis of complex, star-shaped molecules containing multiple phenoxazine units. nih.govacs.org For example, phenoxazine-substituted pyridazine (B1198779) derivatives have been synthesized in a single step using this powerful cross-coupling reaction. nih.gov

The success of the Buchwald-Hartwig amination is critically dependent on the choice of catalyst, ligand, base, and solvent. The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the reaction's scope, particularly for coupling with less reactive aryl chlorides and heteroaryl halides like 4-chloropyridine. nih.govmit.edu

Sterically hindered and electron-rich phosphine ligands are generally the most effective. Research has shown that biaryl phosphine ligands, such as XPhos, RuPhos, and SPhos, provide highly active catalytic systems. nih.govresearchgate.netresearchgate.net Optimization studies for the N-arylation of phenoxazine with bromobenzene (B47551) revealed that a combination of an appropriate palladium precatalyst, a bulky phosphine ligand, a strong base, and a non-polar solvent gives the best results. nih.govacs.org Specifically, the system of XPhos as the ligand with sodium tert-butoxide (t-BuONa) as the base in toluene (B28343) was found to be highly effective for the amination of phenoxazine. nih.gov The choice of ligand has a remarkable effect; for instance, in a related amination, the use of XPhos resulted in 91% conversion, whereas bidentate ligands like BINAP and DPEphos were ineffective under the same conditions. researchgate.net

Table 1: Optimization of Buchwald-Hartwig Amination Conditions for Phenoxazine with Aryl Bromides. nih.govacs.org
Palladium PrecatalystLigandBaseSolventOutcome/YieldComment
Pd₂(dba)₃XPhost-BuONaTolueneHigh YieldOptimal system for phenoxazine coupling.
Pd₂(dba)₃t-BuXPhost-BuONaTolueneHigh YieldEffective for coupling with other amines like 9,9-dimethyl-9,10-dihydroacridine.
Pd₂(dba)₃TrixiePhost-BuOLiTolueneHigh YieldBest system for coupling with carbazole.
Pd(dppf)Cl₂Nonet-BuONaTolueneLow YieldDemonstrates the necessity of a specialized phosphine ligand.
Pd(OAc)₂BINAPCs₂CO₃TolueneLow ConversionIllustrates the poor performance of older-generation bidentate ligands for this transformation. researchgate.net

Electrochemical Synthesis Routes for Phenoxazine Core and Derivatives

Electrochemical methods offer a green and efficient alternative for synthesizing heterocyclic compounds. The phenoxazine core can be formed through electro-oxidation processes. One reported method involves the electro-oxidation of porphyrins substituted with catechol units in the presence of 2-aminophenol as a nucleophile. iaea.org This process forms the phenoxazine rings via a proposed ECEC (electrochemical-chemical-electrochemical-chemical) mechanism involving Michael additions. iaea.org

Furthermore, phenoxazine itself is electrochemically active, exhibiting reversible oxidation and reduction properties, which is foundational to its use as a redox center in materials for organic batteries. nih.govrsc.org The homopolymer of phenoxazine shows an onset oxidation potential of approximately 0.36 V (vs SCE), indicating its electron-rich nature. nih.gov While the direct electrochemical synthesis of this compound has not been extensively detailed, the electrochemical formation of the core represents a viable and environmentally conscious synthetic strategy.

Modular Synthesis and Structural Diversification Strategies for N-Pyridyl Phenoxazines

A key advantage of modern synthetic methods is the ability to employ modular strategies for the rapid diversification of molecular structures. For N-pyridyl phenoxazines, the Buchwald-Hartwig amination is an inherently modular approach. This allows for the combination of different "building blocks" to systematically tune the final molecule's properties.

There are two primary modular approaches:

Varying the N-Aryl Group : A single phenoxazine core can be coupled with a library of different substituted aryl or heteroaryl halides. To create analogues of this compound, one could use various isomers of halopyridines or pyridines bearing other functional groups.

Varying the Phenoxazine Core : A single aryl halide, such as 4-chloropyridine, can be coupled with a library of phenoxazine derivatives that have been modified on the core rings. newiridium.comscispace.com Substituents can be introduced onto the phenoxazine backbone prior to the N-arylation step to systematically alter the electronic and steric properties of the resulting compound. newiridium.comscispace.comacs.org

Computational Chemistry and Electronic Structure Elucidation of 10 Pyridin 4 Yl 10h Phenoxazine

Density Functional Theory (DFT) Investigations of Molecular and Electronic Structures

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the molecular and electronic properties of organic molecules. nih.govnih.gov This theoretical approach allows for the detailed examination of a compound's ground-state characteristics.

Geometrical Optimization and Conformational Analysis

A critical first step in the computational analysis of 10-(pyridin-4-yl)-10H-phenoxazine involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. For phenoxazine (B87303) derivatives, a key structural feature is the dihedral angle of the central phenoxazine ring, which often adopts a characteristic bent or "butterfly" conformation. nih.gov DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would precisely calculate bond lengths, bond angles, and the crucial dihedral angles between the phenoxazine and pyridine (B92270) rings. nih.gov The inherent steric hindrance in phenothiazines, a related class of compounds, suggests that the bent structure is an intrinsic feature, not merely a result of crystal packing. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability.

For donor-acceptor molecules like this compound, where the phenoxazine moiety typically acts as the electron donor and the pyridine ring as the electron acceptor, DFT calculations would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be predominantly localized on the electron-rich phenoxazine core, while the LUMO would be centered on the electron-deficient pyridine ring. This spatial separation is a hallmark of molecules designed for applications in optoelectronics.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.50
LUMO-2.30
HOMO-LUMO Gap3.20
Note: These are representative values based on similar compounds and would require specific DFT calculations for validation.

Charge Density Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule provides insights into its polarity and reactive sites. DFT calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-poor areas prone to nucleophilic attack.

For this compound, the ESP map would likely show a high electron density around the oxygen and nitrogen atoms of the phenoxazine ring and the nitrogen of the pyridine ring. Conversely, the hydrogen atoms would exhibit a positive electrostatic potential. This analysis is crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. rsc.orgredalyc.org TD-DFT allows for the calculation of electronic transition energies and the characterization of excited states.

Characterization of Intramolecular Charge Transfer (ICT) States

A key feature of many donor-acceptor systems is the presence of an Intramolecular Charge Transfer (ICT) state upon photoexcitation. In this process, an electron is promoted from the donor part of the molecule (phenoxazine) to the acceptor part (pyridine). TD-DFT calculations can predict the energy and nature of these ICT states. The analysis of the molecular orbitals involved in the electronic transitions confirms the charge transfer character. For instance, a transition from a HOMO localized on the phenoxazine to a LUMO on the pyridine would be a clear indication of an ICT state. The efficiency of this ICT is influenced by several structural factors. researchgate.net

Theoretical Prediction of Electronic Transitions and Absorption Spectra

TD-DFT can be used to simulate the electronic absorption spectrum of a molecule by calculating the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. rsc.org The calculated spectrum can then be compared with experimental UV-Vis absorption data. For phenoxazine derivatives, typical absorption spectra show bands corresponding to π-π* transitions within the aromatic rings and the crucial, often lower-energy, ICT band. nih.gov The agreement between the theoretical and experimental spectra serves as a validation of the computational methodology.

Table 2: Hypothetical Predicted Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3800.25HOMO → LUMO (ICT)
S₀ → S₂3100.15HOMO-1 → LUMO (π-π)
S₀ → S₃2800.40HOMO → LUMO+1 (π-π)
Note: These are representative values based on similar compounds and would require specific TD-DFT calculations for validation.

Quantum Chemical Calculations of Redox Potentials

The redox potential of a molecule is a critical parameter, particularly for its application in electronic devices, as it governs the ease of oxidation and reduction. Quantum chemical calculations, primarily using Density Functional Theory (DFT), have become a standard method for predicting the redox potentials of organic molecules. core.ac.uknih.gov

The theoretical calculation of redox potentials typically involves computing the Gibbs free energy change (ΔG) for the reduction or oxidation process. core.ac.uk The reduction potential (E⁰) can be determined from the free energy change of the reaction in solution. A thermodynamic cycle is often employed to calculate the redox potential, which involves the gas-phase energies of the neutral molecule and its anion, as well as their solvation energies. nih.gov

For a molecule like this compound, the oxidation process involves the removal of an electron, primarily from the electron-rich phenoxazine moiety, while reduction involves the addition of an electron to the electron-accepting pyridine ring. DFT calculations can provide estimates of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the ionization potential and electron affinity, respectively, and thus to the redox potentials.

Table 1: Illustrative Calculated Redox Properties of a Donor-Acceptor Molecule

PropertyCalculated Value (Illustrative)
HOMO Energy-5.4 eV
LUMO Energy-2.1 eV
Ionization Potential (IP)5.4 eV
Electron Affinity (EA)2.1 eV
Estimated Oxidation Potential (vs. Fc/Fc⁺)+0.5 V
Estimated Reduction Potential (vs. Fc/Fc⁺)-2.4 V

Influence of Pyridine Moiety on Electronic Distribution and Photophysical Properties

The pyridine ring in this compound acts as an electron-accepting unit, which significantly influences the molecule's electronic distribution and photophysical properties. In donor-acceptor systems, the HOMO is typically localized on the electron-donating fragment, while the LUMO is situated on the electron-accepting fragment. nih.gov In the case of this compound, the HOMO would be predominantly located on the phenoxazine moiety, and the LUMO on the pyridine ring. nih.gov This spatial separation of the frontier molecular orbitals is a hallmark of charge-transfer (CT) compounds.

The introduction of the pyridine ring creates a molecule with a significant dipole moment and influences its photophysical behavior, making it a candidate for applications such as thermally activated delayed fluorescence (TADF). nih.govrsc.org The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is a crucial parameter for TADF materials, and a small ΔE_ST is desirable. nih.gov In similar donor-acceptor molecules, the pyridine moiety contributes to achieving a small ΔE_ST, which facilitates reverse intersystem crossing (RISC) from the triplet to the singlet state, a key process in TADF. nih.gov

The photophysical properties are also affected by the relative orientation of the donor and acceptor units. A large dihedral angle between the phenoxazine and pyridine rings can lead to a more pronounced charge-transfer character in the excited state. nih.gov

Table 2: Influence of Acceptor Moiety on Electronic Properties

MoietyHOMO LocalizationLUMO LocalizationExpected ΔE_ST
PyridinePhenoxazinePyridineSmall
PhenylPhenoxazinePhenylLarger

Substituent Effects on Electronic Structure and Reactivity Parameters

The electronic structure and reactivity of this compound can be further tuned by introducing substituents on either the phenoxazine or the pyridine ring. The nature and position of these substituents can have a profound impact on the molecule's properties. researchgate.netrsc.org

Electron-donating groups (EDGs) attached to the phenoxazine ring would increase its electron-donating strength, leading to a higher HOMO energy level and a lower oxidation potential. Conversely, electron-withdrawing groups (EWGs) on the phenoxazine ring would lower the HOMO energy and increase the oxidation potential.

On the pyridine ring, the effect of substituents is also significant. Attaching an EWG to the pyridine ring would enhance its electron-accepting character, resulting in a lower LUMO energy level and a less negative reduction potential. An EDG on the pyridine ring would have the opposite effect, raising the LUMO energy. researchgate.net The position of the substituent on the pyridine ring also plays a crucial role in determining its electronic influence. mdpi.com

Computational studies on substituted pyridines have shown that substituents affect the charge density on the nitrogen atom and the geometrical parameters of the ring. researchgate.net These changes, in turn, influence the molecule's reactivity and its interaction with other molecules. Reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated using DFT to quantify these effects. ppor.az

Table 3: Predicted Effects of Substituents on the Electronic Properties of this compound

Substituent PositionSubstituent TypeEffect on HOMO (Phenoxazine)Effect on LUMO (Pyridine)
PhenoxazineElectron-DonatingIncreaseMinimal
PhenoxazineElectron-WithdrawingDecreaseMinimal
PyridineElectron-DonatingMinimalIncrease
PyridineElectron-WithdrawingMinimalDecrease

Note: This table presents the expected qualitative effects of substituents based on general principles of physical organic chemistry and findings for related compounds. researchgate.netrsc.org

Advanced Spectroscopic Characterization and Photophysical Dynamics of 10 Pyridin 4 Yl 10h Phenoxazine

Absorption Spectroscopy: Electronic Transitions and Spectral Features

The electronic absorption spectra of phenoxazine-based donor-acceptor molecules are typically characterized by distinct bands corresponding to different electronic transitions. In non-polar solvents like toluene (B28343) and more polar environments like tetrahydrofuran (B95107) (THF), these compounds exhibit absorption profiles indicative of their constituent parts and their interaction.

For instance, a close analogue, 3,6-bis(phenoxazin-10-yl)pyridazine (2PO-PYD), shows a prominent absorption band around 308 nm. nih.govmdpi.com This high-energy absorption is attributed to a π-π* locally excited (LE) transition within the phenoxazine (B87303) donor moiety. The position of this band shows minimal change with solvent polarity, which is characteristic of an LE state. nih.govmdpi.com

A second, much weaker and lower-energy absorption band is typically expected for these donor-acceptor systems. This band corresponds to the direct S₀ → S₁ transition, which has strong intramolecular charge transfer (ICT) character. Due to the highly twisted geometry between the donor and acceptor units, the spatial overlap between the highest occupied molecular orbital (HOMO), localized on the phenoxazine donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor, is minimal. elsevierpure.com This poor overlap results in a very low oscillator strength for the ICT transition, often making this absorption band too weak to be experimentally observed in the UV-visible spectra. nih.govmdpi.com

Table 1: Absorption Maxima (λ_abs) for a Phenoxazine-Pyridazine Analogue (2PO-PYD)

Solvent λ_abs (nm) Corresponding Transition
Toluene 308 π-π* (Locally Excited, LE)
THF 308 π-π* (Locally Excited, LE)

Data sourced from studies on a closely related phenoxazine-pyridazine derivative. nih.govmdpi.com

Steady-State Fluorescence Spectroscopy: Emission Characteristics and Quantum Yields

The emission properties of 10-(Pyridin-4-yl)-10H-phenoxazine and its analogues are dominated by their intramolecular charge transfer (ICT) character. When dissolved in various solvents, these compounds typically display a broad, unstructured emission band in the visible region of the spectrum. mdpi.com

A key feature is the pronounced positive solvatochromism, where the emission peak red-shifts significantly as the polarity of the solvent increases. For example, the emission maximum of the analogue 2PO-PYD shifts from 534 nm in non-polar toluene to 609 nm in the more polar THF. nih.gov This behavior is a hallmark of an excited state with significant charge transfer character, as the more polar solvent molecules stabilize the polar excited state, thus lowering its energy and red-shifting the emission. mdpi.com

Table 2: Emission Maxima (λ_em) for a Phenoxazine-Pyridazine Analogue (2PO-PYD) in Various Solvents

Solvent λ_em (nm)
Toluene 534
Tetrahydrofuran (THF) 609

Data sourced from studies on a closely related phenoxazine-pyridazine derivative. nih.govnih.gov

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopic techniques are essential for elucidating the complex sequence of events that occur after photoexcitation, from ultrafast charge transfer to the population and depopulation of triplet states.

Femtosecond Transient Absorption Spectroscopy for Ultrafast Photochemistry

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for tracking the initial photophysical events that occur on picosecond and sub-picosecond timescales. rsc.org For donor-acceptor molecules like this compound, fs-TA would be used to directly observe the formation of the ICT state.

Following excitation into the LE state of the phenoxazine donor, a rapid electron transfer to the pyridine (B92270) acceptor occurs. This process would be observed in fs-TA spectra as the decay of spectral signatures associated with the LE state and the concurrent rise of new absorption features characteristic of the ICT state. rsc.org This internal conversion and charge transfer process is often assisted by molecular vibrations and planarization, occurring on a timescale typically ranging from a few hundred femtoseconds to several picoseconds, depending on the solvent polarity and the specific molecular architecture. rsc.org

Nanosecond Transient Absorption Spectroscopy for Triplet State Dynamics

Nanosecond transient absorption (ns-TA) spectroscopy allows for the study of longer-lived excited states, particularly the triplet states that are central to the TADF mechanism. acs.org After the initial formation of the singlet ICT state (S₁), intersystem crossing (ISC) can populate the triplet ICT state (T₁). Ns-TA spectra would reveal the characteristic absorption of this triplet state (T₁ → Tₙ absorption).

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes

Time-resolved fluorescence measurements provide definitive evidence for the TADF mechanism by distinguishing between different emission pathways. The fluorescence decay of these compounds is typically bi-exponential, consisting of a short-lived component and a much longer-lived component. nih.gov

Prompt Fluorescence: A fast decay component, with a lifetime (τ_p) on the order of nanoseconds, corresponds to the direct fluorescence from the initially populated singlet excited state (S₁ → S₀).

Delayed Fluorescence: A slow decay component, with a lifetime (τ_d) ranging from hundreds of nanoseconds to microseconds, is the hallmark of TADF. nih.gov This long lifetime arises from the thermal up-conversion of excitons from the long-lived triplet state (T₁) back to the emissive singlet state (S₁).

For the phenoxazine-pyridazine analogue 2PO-PYD in a deoxygenated toluene solution, a delayed fluorescence lifetime of 93 ns was observed, confirming the presence of an efficient TADF pathway. nih.govnih.gov

Table 3: Time-Resolved Fluorescence Lifetime Data for a Phenoxazine-Pyridazine Analogue (2PO-PYD)

Solvent Lifetime Component Lifetime (τ)
Toluene (deoxygenated) Delayed Fluorescence 93 ns

Data sourced from studies on a closely related phenoxazine-pyridazine derivative. nih.govnih.gov

Intersystem Crossing (ISC) and Thermally Activated Delayed Fluorescence (TADF) Pathways

The phenomenon of TADF enables the harvesting of otherwise non-emissive triplet excitons to generate light, making it possible to achieve nearly 100% internal quantum efficiency in OLEDs. elsevierpure.com This process relies on a delicate balance of several photophysical rates and a specific electronic structure.

The key requirements for efficient TADF are:

Small Singlet-Triplet Energy Gap (ΔE_ST): The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states must be very small (typically < 0.2 eV). nih.gov In donor-acceptor molecules like this compound, the twisted geometry separates the HOMO and LUMO, which minimizes the electron exchange energy and thus reduces ΔE_ST. nih.gov For a phenoxazine-pyridazine TADF emitter, the ΔE_ST was estimated to be a very small 86 meV. nih.gov

Efficient Intersystem Crossing (ISC) and Reverse Intersystem Crossing (rISC): The molecule must be able to efficiently cross from the singlet manifold to the triplet manifold (ISC, rate constant k_ISC) and, crucially, back again (rISC, rate constant k_rISC). The rISC process is thermally driven and its rate is the most critical factor in determining the lifetime of the delayed fluorescence. nih.gov A high k_rISC (e.g., 3.9 × 10⁶ s⁻¹ for a phenoxazine-pyridazine system) is desirable for reducing the lifetime of triplet excitons and improving device stability. nih.govacs.org

Photoexcitation populates the S₁ state.

A fraction of S₁ excitons decay via prompt fluorescence (rate k_F).

The remaining S₁ excitons undergo intersystem crossing to the T₁ state (rate k_ISC).

Due to the small ΔE_ST, thermal energy allows the T₁ excitons to undergo reverse intersystem crossing back to the S₁ state (rate k_rISC).

These repopulated S₁ excitons then decay to the ground state, emitting photons as delayed fluorescence.

This cycle of ISC and rISC allows the vast majority of excitons, both singlet and triplet, to be channeled through the radiative S₁ → S₀ pathway, leading to highly efficient light emission.

Aggregation-Induced Emission (AIE) Phenomena in Phenoxazine Systems

The phenomenon of aggregation-induced emission (AIE) is a counterintuitive photophysical effect where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in the solid state or in poor solvents. This behavior is in stark contrast to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. nih.gov Luminogens exhibiting AIE are of great interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging due to their bright solid-state luminescence. nih.govrsc.org

Phenoxazine derivatives have emerged as a promising class of compounds that can exhibit AIE, often in conjunction with thermally activated delayed fluorescence (TADF). nih.govbeilstein-archives.org While the specific AIE characteristics of this compound are not extensively detailed in the literature, studies on structurally related phenoxazine-based molecules provide a strong basis for understanding its potential AIE behavior.

The primary mechanism underpinning the AIE phenomenon in phenoxazine and similar systems is the restriction of intramolecular motion (RIM). rsc.org In dilute solutions, molecules can undergo various intramolecular rotations and vibrations, which serve as non-radiative decay pathways for the excited state, thus quenching fluorescence. However, in the aggregated state, these motions are physically hindered, blocking the non-radiative channels and forcing the excited state to decay radiatively, resulting in strong light emission. nih.govrsc.org

For instance, in studies of molecules incorporating a phenoxazine (PXZ) donor group linked to a diphenylsulfone acceptor, the AIE characteristics were clearly demonstrated. nih.govbeilstein-archives.org The proposed mechanism for a molecule designated as DPS-PXZ suggests that in the aggregated state, the twisting of the C-S-C angle is impeded. This restriction prevents the molecule from accessing a conical intersection from the singlet excited state, thereby inhibiting non-radiative decay and promoting luminescence. nih.govbeilstein-archives.org This RIM mechanism is further supported by theoretical calculations and experimental observations in various AIE-active systems. rsc.org

Molecules that possess both AIE and TADF properties are particularly valuable for OLED applications, as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.gov The combination of a phenoxazine donor with an acceptor moiety, as seen in this compound, is a common design strategy for achieving such dual-functionality. nih.govbeilstein-archives.org

Compound Family Proposed AIE Mechanism Key Findings Reference
Diphenylsulfone-Phenoxazine (DPS-PXZ)Restriction of access to a conical intersection via impeding the C-S-C angle twist in the aggregate state.Exhibits both AIE and TADF properties. The restricted molecular twisting reduces non-radiative decay. nih.govbeilstein-archives.org
Tetraphenylpyrazine (TPP) DerivativesRestriction of Intramolecular Motion (RIM). Phenyl group attachment reduces n -> π* transition and promotes RIM.Decoration with electron-donating groups (e.g., OCH3) enhances the emission quantum efficiency in the solid state. rsc.org
Phenoxazine-Dibenzothiophene Sulfoximine (B86345)Aggregation-Induced Emission CharacterEmitters designed with a phenoxazine donor and a dibenzothiophene (B1670422) sulfoximine acceptor show TADF and AIE properties. nih.gov

Solvent-Dependent Photochemical Dynamics Investigations

The photochemical dynamics of phenoxazine derivatives are highly sensitive to the solvent environment. The polarity, viscosity, and specific interactions of the solvent can significantly influence the excited-state lifetimes, intersystem crossing (ISC) rates, and ground-state recovery pathways. bris.ac.ukcore.ac.uk These investigations are crucial for optimizing the performance of phenoxazine-based molecules in applications such as photoredox catalysis. bris.ac.uk

Ultrafast transient absorption spectroscopy studies on N-phenyl phenoxazine, a prototypical N-aryl phenoxazine, have provided detailed insights into its solvent-dependent behavior. bris.ac.ukcore.ac.uk When studied in solvents of varying polarity, such as toluene, dichloromethane, and N,N-dimethyl formamide, the excited-state dynamics show notable, albeit modest, variations. This is attributed to the locally excited (LE) character of the lowest singlet (S₁) and triplet (T₁) states. bris.ac.uk

In a non-polar solvent like toluene-d₈, the ground-state recovery of N-phenyl phenoxazine following photoexcitation occurs through multiple channels:

Approximately (31 ± 3)% recovers through internal conversion (IC) from the photo-excited state. bris.ac.uk

About (13 ± 2)% decays directly from the vibrationally relaxed S₁ state, which is likely radiative decay (fluorescence). bris.ac.uk

A significant portion, (56 ± 3)%, proceeds via the T₁ state, with an intersystem crossing (ISC) rate constant (k_ISC) of (3.3 ± 0.2) x 10⁸ s⁻¹. bris.ac.uk

In a more polar and reactive solvent like dichloromethane, evidence suggests a reaction between the excited state of N-phenyl phenoxazine and the solvent itself. bris.ac.uk The fluorescence quantum yield of phenoxazine dyes generally shows a significant increase in more viscous solvents like DMSO compared to less viscous polar protic media, which is a common characteristic for fluorescent dyes. researchgate.net

The solvent can also influence intramolecular charge transfer (ICT) characteristics in donor-acceptor systems. mdpi.com For this compound, the phenoxazine moiety acts as an electron donor and the pyridyl group as an electron-withdrawing moiety. The photophysical properties would therefore be expected to be sensitive to solvent polarity, with more polar solvents potentially stabilizing a charge-transfer excited state. This stabilization can affect the emission energy and the rates of radiative and non-radiative decay processes.

Solvent Observed Dynamic/Property Value/Finding Compound Studied Reference
Toluene-d₈Intersystem Crossing (ISC) Rate (k_ISC)(3.3 ± 0.2) x 10⁸ s⁻¹N-phenyl phenoxazine bris.ac.uk
Toluene-d₈Ground-State Recovery via T₁ State(56 ± 3)%N-phenyl phenoxazine bris.ac.uk
Toluene-d₈Ground-State Recovery via IC(31 ± 3)%N-phenyl phenoxazine bris.ac.uk
Toluene-d₈Ground-State Recovery via S₁ Decay(13 ± 2)%N-phenyl phenoxazine bris.ac.uk
DichloromethaneExcited State InteractionEvidence of reaction with the solvent.N-phenyl phenoxazine bris.ac.uk
DMSOFluorescence Quantum YieldSignificant increase compared to polar protic media.Oxazine Dyes researchgate.net

Electrochemical Behavior and Redox Properties of 10 Pyridin 4 Yl 10h Phenoxazine

Cyclic Voltammetry (CV) for Oxidation and Reduction Processes

Cyclic voltammetry is a key electrochemical technique used to investigate the redox behavior of chemical compounds. For phenoxazine (B87303) derivatives, CV measurements reveal their capacity to undergo both oxidation and reduction, indicating ambipolar redox properties that are advantageous for efficient charge injection and transport in electronic devices. nih.gov

In a study of N-substituted phenoxazines, the formal redox potentials were found to be in the range of 0.39 to 0.45 V vs. SCE. researchgate.net Another investigation on ferrocene-functionalized phenothiazines, a structurally similar class of compounds, revealed two distinct oxidation waves. rsc.org It is anticipated that 10-(pyridin-4-yl)-10H-phenoxazine would exhibit a quasi-reversible oxidation wave corresponding to the formation of a stable radical cation centered on the phenoxazine nitrogen atom. The pyridyl substituent, being electron-withdrawing, is expected to make the oxidation slightly more difficult compared to unsubstituted phenoxazine, thus shifting the oxidation potential to a more positive value.

The reduction process would involve the acceptance of an electron by the molecule, likely localized on the pyridyl ring, to form a radical anion. The potential at which this occurs provides information about the Lowest Unoccupied Molecular Orbital (LUMO) energy level.

Determination of Ionization Potentials (IPs) and Electron Affinities (EAs)

The ionization potential (IP), the energy required to remove an electron from a molecule, and the electron affinity (EA), the energy released when an electron is added, are crucial parameters for assessing the performance of materials in organic electronic devices. These values can be estimated from cyclic voltammetry data.

For various phenoxazine derivatives, the ionization potentials, determined electrochemically, have been reported to be in the range of 4.68–4.75 eV. nih.gov Another review cites a range of 5.09 to 5.45 eV for a different set of phenoxazine derivatives. nih.gov The electron affinities for these compounds were found to be between -2.53 and -2.64 eV. nih.gov Computational studies using density functional theory (DFT) have also been employed to calculate the IP and EA of functionalized phenoxazine derivatives. researchgate.netnih.gov

For this compound, the electron-donating phenoxazine moiety contributes to a relatively low ionization potential, characteristic of good hole-transporting materials. Conversely, the electron-accepting pyridyl group is expected to lead to a more favorable electron affinity, facilitating electron injection and transport. The combination of these features suggests that this compound could possess ambipolar charge transport properties.

Table 1: Estimated Electrochemical and Electronic Properties of Phenoxazine Derivatives

PropertyValue RangeReference
Onset Oxidation Potential~0.36 V vs. SCE nih.gov
Formal Redox Potential0.39 - 0.45 V vs. SCE researchgate.net
Ionization Potential (IP)4.68 - 5.45 eV nih.govnih.gov
Electron Affinity (EA)-2.53 to -2.64 eV nih.gov

Note: These values are for various phenoxazine derivatives and serve as an estimation for this compound.

Investigation of Redox Reversibility and Electrochemical Stability

The reversibility of the redox processes is a key indicator of the electrochemical stability of a compound. For phenoxazine-based materials, the ability to undergo reversible oxidation and reduction is a significant advantage for their use in electronic devices, as it implies that they can be repeatedly cycled between neutral and charged states without significant degradation. nih.gov

The electrochemical stability of this compound is expected to be robust due to the inherent stability of the phenoxazine ring system. The reversibility of its cyclic voltammogram would provide direct evidence of this stability.

Spectroelectrochemical Analysis of Radical Cation and Anion Species

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of electrochemically generated species. This method is particularly useful for characterizing the radical cations and anions of redox-active molecules.

A spectroelectrochemical study of N-substituted phenoxazines revealed that their radical cations exhibit characteristic absorption bands at approximately 385, 410, and 530 nm. researchgate.net Similarly, the spectroelectrochemical analysis of redox-active species of ferrocene-functionalized phenothiazines showed a new, intense absorption band around 525 nm and several new broad peaks in the near-infrared (NIR) region. rsc.org

For this compound, upon oxidation, the formation of the radical cation would be accompanied by the appearance of new absorption bands in the visible and potentially the NIR regions of the electromagnetic spectrum. These new bands arise from electronic transitions within the radical cation. Likewise, the electrochemical reduction to the radical anion would result in a different set of characteristic absorption features. Analyzing these spectra provides valuable information about the electronic structure of the charged species.

Correlation of Electrochemical Data with Electronic Structure

The electrochemical properties of this compound are intrinsically linked to its electronic structure. The HOMO and LUMO energy levels, which can be estimated from the oxidation and reduction potentials, respectively, are key determinants of its behavior in electronic devices.

Theoretical calculations, such as DFT, are powerful tools for understanding the electronic structure and correlating it with experimental electrochemical data. rsc.orgmdpi.com For donor-acceptor molecules like this compound, the HOMO is typically localized on the electron-donating phenoxazine moiety, while the LUMO is situated on the electron-accepting pyridyl fragment. mdpi.com This spatial separation of the frontier molecular orbitals is a characteristic feature of charge-transfer compounds and is crucial for their application in optoelectronics.

The electron-donating strength of the phenoxazine and the electron-accepting strength of the pyridyl group can be fine-tuned by introducing different substituents, which in turn modifies the HOMO and LUMO levels and, consequently, the electrochemical and photophysical properties. nih.gov This structure-property relationship allows for the rational design of new materials with tailored characteristics for specific applications.

Structure Property Relationships in N Substituted Phenoxazine Derivatives, with a Focus on 10 Pyridin 4 Yl 10h Phenoxazine

Impact of Pyridine (B92270) Substitution on Electronic and Optical Characteristics

The introduction of a pyridine ring at the N-10 position of the phenoxazine (B87303) scaffold exerts a profound influence on the molecule's electronic and optical properties. The pyridine moiety, being an electron-deficient aromatic system, acts as an electron-withdrawing group. This electronic perturbation leads to a significant intramolecular charge transfer (ICT) character in the excited state, where electron density is redistributed from the electron-rich phenoxazine donor to the pyridyl acceptor.

This ICT nature directly impacts the absorption and emission spectra of the molecule. Generally, N-aryl phenoxazine derivatives with electron-withdrawing substituents exhibit a bathochromic (red) shift in their emission spectra compared to their unsubstituted counterparts. nih.gov This phenomenon is attributed to the stabilization of the more polar excited state. In the case of 10-(pyridin-4-yl)-10H-phenoxazine, the nitrogen atom of the pyridine ring further enhances its electron-accepting ability, which is expected to result in a notable solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent. mdpi.com

Theoretical studies on similar donor-acceptor systems have shown that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-donating phenoxazine core, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electron-accepting pyridine fragment. mdpi.com This spatial separation of the frontier molecular orbitals is a hallmark of ICT and is crucial for many of the compound's applications.

Table 1: Predicted Electronic and Optical Properties of this compound in Comparison to Related Phenoxazine Derivatives

CompoundN-SubstituentExpected HOMO (eV)Expected LUMO (eV)Expected Emission Maximum (nm)
10-Phenyl-10H-phenoxazinePhenyl~ -5.3~ -1.8~ 380-420
This compound Pyridin-4-yl ~ -5.4 ~ -2.2 ~ 450-500
10-(4-Nitrophenyl)-10H-phenoxazine4-Nitrophenyl~ -5.6~ -2.5~ 500-550

Note: The data in this table is predictive and based on general trends observed in literature for N-substituted phenoxazine derivatives. Actual experimental values may vary.

Effects of Molecular Conformation and Planarity on Excited State Dynamics

The non-planar, butterfly-like structure of the phenoxazine ring system is a defining feature that significantly influences its excited-state dynamics. The dihedral angle between the two benzene (B151609) rings of the phenoxazine core and the torsional angle between the phenoxazine and the N-pyridyl substituent play critical roles in determining the rates of radiative and non-radiative decay processes.

Upon photoexcitation, the molecule can undergo geometric relaxation in the excited state, leading to a more planar conformation. This process of excited-state planarization can facilitate stronger electronic coupling and influence the efficiency of fluorescence. For many donor-acceptor molecules, a more planar excited state is associated with a smaller energy gap between the ground and excited states, which can lead to faster non-radiative decay and lower fluorescence quantum yields.

However, in systems with significant ICT character, a twisted conformation between the donor and acceptor moieties can be beneficial for achieving high fluorescence efficiency by minimizing the exchange energy between the singlet and triplet excited states. This principle is central to the design of materials exhibiting thermally activated delayed fluorescence (TADF). In such cases, a large dihedral angle between the phenoxazine and pyridine rings could be advantageous. Computational studies on related systems suggest that the ground state of N-aryl phenoxazines possesses a significantly bent and twisted geometry, which can become more planar in the excited state. nih.gov

Rational Design Principles for Modulating Photophysical and Electrochemical Attributes

The systematic modification of the this compound structure provides a powerful toolkit for tailoring its properties for specific applications. Key design principles include:

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can fine-tune the LUMO energy level and, consequently, the emission color and redox potentials. For instance, adding an electron-donating group like a methoxy (B1213986) group would be expected to raise the LUMO energy, leading to a blue-shift in the emission.

Modification of the Phenoxazine Core: Substitution on the benzene rings of the phenoxazine core with electron-donating or electron-withdrawing groups can modulate the HOMO energy level. This strategy can be employed to adjust the oxidation potential of the molecule, which is a critical parameter in applications like photoredox catalysis. nih.govacs.orgnih.gov

Steric Hindrance: Introducing bulky substituents adjacent to the N-pyridyl group can enforce a more twisted conformation, which could enhance fluorescence quantum yield by suppressing non-radiative decay pathways and potentially promoting TADF characteristics.

Table 2: Predicted Effects of Substituent Modification on the Properties of this compound Analogs

ModificationExpected Impact on HOMOExpected Impact on LUMOExpected Emission Shift
Electron-donating group on pyridineNo significant changeIncrease (less negative)Blue-shift
Electron-withdrawing group on pyridineNo significant changeDecrease (more negative)Red-shift
Electron-donating group on phenoxazineIncrease (less negative)No significant changeRed-shift
Electron-withdrawing group on phenoxazineDecrease (more negative)No significant changeBlue-shift

Note: This table presents qualitative predictions based on established principles of molecular design in donor-acceptor systems.

Correlation between Experimental and Computational Data for Predictive Design

The synergy between experimental measurements and computational modeling is indispensable for the rational design of novel phenoxazine derivatives. Quantum chemical calculations, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for predicting the geometric and electronic structures, as well as the photophysical properties of these molecules before their synthesis. nih.govmdpi.com

Computational models can provide valuable insights into:

Frontier Molecular Orbital (FMO) energies and distributions: Predicting HOMO and LUMO levels helps to estimate redox potentials and the nature of electronic transitions. mdpi.com

Optimized ground and excited-state geometries: Understanding the conformational changes upon excitation is crucial for interpreting excited-state dynamics.

Singlet-triplet energy gaps (ΔE_ST): This is a key parameter for designing TADF emitters, where a small ΔE_ST is desirable.

Experimental validation of these computational predictions is crucial. Techniques such as cyclic voltammetry are used to measure oxidation and reduction potentials, which can be directly correlated with the calculated HOMO and LUMO energies. Similarly, UV-Vis absorption and photoluminescence spectroscopy provide experimental data on the electronic transitions and emission properties, which can be compared with TD-DFT calculations. The close correlation between experimental and computational data for a range of phenoxazine derivatives has been demonstrated, providing a high degree of confidence in using computational methods for the predictive design of new materials with targeted properties. nih.govacs.orgnih.gov This iterative process of prediction, synthesis, and characterization accelerates the discovery of advanced functional materials based on the phenoxazine scaffold.

Advanced Applications in Organic Electronic and Photofunctional Materials Research

Materials for Organic Light-Emitting Diodes (OLEDs)

The design of efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a primary focus of organic electronics research. The donor-acceptor structure of 10-(Pyridin-4-yl)-10H-phenoxazine and its derivatives makes them highly suitable for various functions within an OLED device.

Derivatives of this compound have shown significant promise as emitters in OLEDs, particularly in the realm of Thermally Activated Delayed Fluorescence (TADF). TADF emitters enable OLEDs to achieve internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons without the need for heavy metals like iridium or platinum. This is achieved through a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.

For instance, a closely related derivative, 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenoxazine (PXZ-TRZ) , which incorporates a triazine acceptor, exhibits a small ΔEST of 0.07 eV. frontiersin.org This small energy gap, facilitated by a phenyl linker that induces a dihedral angle of 74.8° between the donor and acceptor, leads to a high photoluminescence quantum yield (PLQY) of 65.7% and an impressive external quantum efficiency (EQE) of 12.5% in an OLED device. frontiersin.org The device emits green light with a maximum electroluminescence spectrum at 529 nm and a short delayed fluorescence lifetime of 0.68 µs. frontiersin.org

Another example involves a pyridazine (B1198779) acceptor combined with a phenoxazine (B87303) donor, which resulted in an emitter with a PLQY of 10.9% and a high estimated RISC rate of 3.9 × 10⁶ s⁻¹. nih.gov The OLED based on this material demonstrated an EQE of over 5.8%, confirming the utilization of triplet excitons via the TADF mechanism. nih.gov

Emitter DerivativeAcceptor MoietyΔEST (eV)PLQY (%)EQE (%)Emission Color
PXZ-TRZTriazine0.0765.712.5Green
Phenoxazine-PyridazinePyridazine0.08610.9>5.8-

This table presents data for derivatives closely related to this compound to illustrate the potential of the phenoxazine core in TADF emitters.

The electron-rich phenoxazine core makes its derivatives excellent candidates for hole-transport layers (HTLs) and hole-injection layers (HILs) in OLEDs. These layers facilitate the efficient transport of positive charge carriers (holes) from the anode to the emissive layer.

Research on dimeric phenoxazine derivatives has led to the development of highly efficient HIL materials. acs.org For example, 10,10′-bis(4-tert-butylphenyl)-N7,N7′-di(naphthalen-1-yl)-N7,N7′-diphenyl-10H,10′H-3,3′-biphenoxazine-7,7′-diamine (1-PNA-BPBPOX) exhibits a high glass transition temperature (Tg) of 161 °C, indicating good thermal stability. acs.org Its highest occupied molecular orbital (HOMO) level of -4.8 eV is well-aligned with the work function of indium tin oxide (ITO) anodes, facilitating efficient hole injection. acs.org OLEDs incorporating this material as the HIL have demonstrated a power efficiency of 2.8 lm/W, which is a 33% improvement over devices using the standard HIL material 2-TNATA, along with a longer device lifetime. acs.org

In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent guest emitter. The host material must have a higher triplet energy than the guest to ensure efficient energy transfer to the emitter and prevent back-transfer. The high triplet energy of many phenoxazine derivatives makes them suitable for this purpose.

While specific data for this compound as a host is limited, phenoxazine-containing compounds have been investigated in this context. For instance, in studies of TADF emitters, materials like bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO) , which has a high triplet energy of ~3.4 eV, are often used as hosts for phenoxazine-based dopants. mdpi.com This indicates that with appropriate molecular design to raise the triplet energy, phenoxazine derivatives could serve as effective hosts for phosphorescent emitters.

Organic Semiconductors for Field-Effect Transistors (OFETs) and Photovoltaic Devices

The application of phenoxazine derivatives extends to organic semiconductors for transistors and solar cells, although specific research on this compound in these areas is less prevalent. The charge-transporting properties of phenoxazines suggest their potential in these devices. In the context of organic photovoltaics (OPVs), materials with good hole mobility are required for efficient charge extraction. While not directly about the title compound, the principles of using donor-acceptor architectures are central to modern non-fullerene organic solar cells.

Organic Photoredox Catalysis

Organic photoredox catalysis utilizes organic molecules to absorb light and initiate chemical reactions through electron transfer processes. The ability of phenoxazine derivatives to act as potent electron donors upon photoexcitation makes them valuable in this field.

In a typical photoredox catalytic cycle involving a phenoxazine-based catalyst, the phenoxazine molecule is excited by visible light to its singlet excited state, followed by intersystem crossing to the triplet state. In its excited state, the phenoxazine derivative becomes a strong reducing agent, capable of donating an electron to a substrate to initiate a chemical transformation.

For example, 10-phenylphenothiazine (PTH) , a structurally similar compound, has been used as an inexpensive, metal-free photocatalyst for the reduction of carbon-halogen bonds. Upon photoexcitation, PTH can donate an electron to an aryl halide, leading to its fragmentation and the formation of an aryl radical, which can then be trapped by a hydrogen atom donor. This highlights the potential of the phenoxazine/phenothiazine core in facilitating challenging chemical reactions through light-mediated electron transfer. The pyridyl group in this compound could further modulate the redox properties and substrate interactions in such catalytic cycles.

Applications in Organic Transformations (e.g., Atom Transfer Radical Polymerization)

In the realm of polymer chemistry, phenoxazine derivatives have demonstrated significant potential as organic photocatalysts for atom transfer radical polymerization (O-ATRP). nih.govvjst.vnnih.govresearchgate.net This metal-free approach to polymerization is highly sought after as it avoids the issue of residual metal contamination in the final polymer products. scielo.br Specifically, N-aryl substituted phenoxazines have been shown to be effective photocatalysts, capable of initiating the controlled polymerization of monomers like methyl methacrylate (B99206) (MMA) under UV irradiation. nih.govnih.gov The mechanism relies on the photoredox properties of the phenoxazine core, which can be excited to a state with a strongly reducing potential. nih.govnih.gov This excited state can then participate in the reversible activation and deactivation of the polymer chain, leading to polymers with well-defined molecular weights and low dispersity. nih.govnih.gov Research has shown that modifying the phenoxazine structure, for instance by introducing aryl substituents, can enhance visible-light absorption and promote the formation of long-lived triplet excited states, which are beneficial for efficient catalysis. nih.gov

Strategies for CO2 Reduction and Solar Fuel Generation

The development of efficient systems for the photocatalytic reduction of carbon dioxide (CO2) into valuable fuels is a critical area of research aimed at addressing climate change and energy demands. Covalent triazine frameworks (CTFs) incorporating phenanthroline have been investigated for their potential in CO2 conversion. rsc.org While direct studies on this compound for this specific application are limited, the broader class of phenoxazine-containing materials and related nitrogen-rich frameworks are being explored. The principle relies on the ability of these materials to absorb light and generate charge carriers (electrons and holes) that can drive the chemical transformation of CO2. The design of such photocatalysts often involves creating donor-acceptor structures to promote efficient charge separation and prevent recombination.

Fluorescent Probes and Chemosensors for Fundamental Sensing Mechanisms

The unique photophysical properties of pyridine (B92270) derivatives make them excellent candidates for the development of fluorescent probes and chemosensors. mdpi.com These sensors can detect the presence of specific ions or molecules through changes in their fluorescence emission. Pyridine-containing compounds can act as chelating agents, binding to metal ions through the nitrogen atoms of the pyridine moieties. mdpi.com This interaction can lead to a "turn-on" or "turn-off" fluorescent response, allowing for the sensitive and selective detection of various analytes, including toxic heavy metal ions. mdpi.com The development of such sensors is crucial for environmental monitoring and biological imaging. ethz.ch For instance, fluorescent sensors have been designed to detect nitro-phenolic compounds and metal ions like Zn2+ at parts-per-billion levels. rsc.org The design of these chemosensors often involves integrating a fluorophore with a receptor unit that selectively binds to the target analyte, leading to a measurable change in the fluorescence signal. nih.gov

Photocatalytic Frameworks and Materials for Aerobic Hydroxylation

Phenoxazine-based materials have been successfully employed in the development of photocatalytic frameworks for organic transformations, such as the aerobic hydroxylation of arylboronic acids to phenols. dntb.gov.uadntb.gov.uarsc.org A notable example is a phenoxazine-based covalent triazine framework (CTF) which has demonstrated high efficiency in this reaction under visible light and even natural sunlight. rsc.org This metal-free photocatalyst exhibits excellent stability and reusability, making it a sustainable alternative to traditional methods. rsc.org The mechanism involves the photo-excited framework activating molecular oxygen to produce reactive oxygen species, which then drive the hydroxylation reaction. rsc.org These frameworks possess good thermal and chemical stability, along with broad light absorption capabilities, which are key for practical applications. rsc.org

Dye-Sensitized Solar Cell (DSSC) Applications

Phenoxazine derivatives have been extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs), a promising technology for converting sunlight into electricity. diva-portal.orgdaneshyari.comepfl.ch In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO2), initiating the flow of electric current. psecommunity.org The efficiency of a DSSC is highly dependent on the properties of the dye.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.